

# Magnesium Laureth Sulfate: A Technical Guide to its Chemical Structure and Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Magnesium laureth sulfate*

Cat. No.: B13765028

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Magnesium laureth sulfate** (MLES) is an anionic surfactant widely utilized in the cosmetic and personal care industries for its cleansing and foaming properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of MLES. It is intended to serve as a resource for researchers, scientists, and drug development professionals who may encounter this compound in various formulations. This document summarizes available quantitative data, outlines experimental protocols for its characterization, and explores its potential relevance in pharmaceutical sciences.

## Chemical Structure and Identification

**Magnesium laureth sulfate** is the magnesium salt of an ethoxylated lauryl alcohol sulfate. The laureth portion of the name indicates the presence of oxyethylene units, which are added to lauryl alcohol to increase its water solubility and reduce its irritation potential compared to its non-ethoxylated counterpart, magnesium lauryl sulfate.

The generalized chemical structure of **magnesium laureth sulfate** is depicted below. The "n" represents the average number of ethylene oxide units, which can vary.

Chemical Formula: C<sub>36</sub>H<sub>74</sub>MgO<sub>14</sub>S<sub>2</sub><sup>[1]</sup>

CAS Number: 62755-21-9[\[1\]](#)

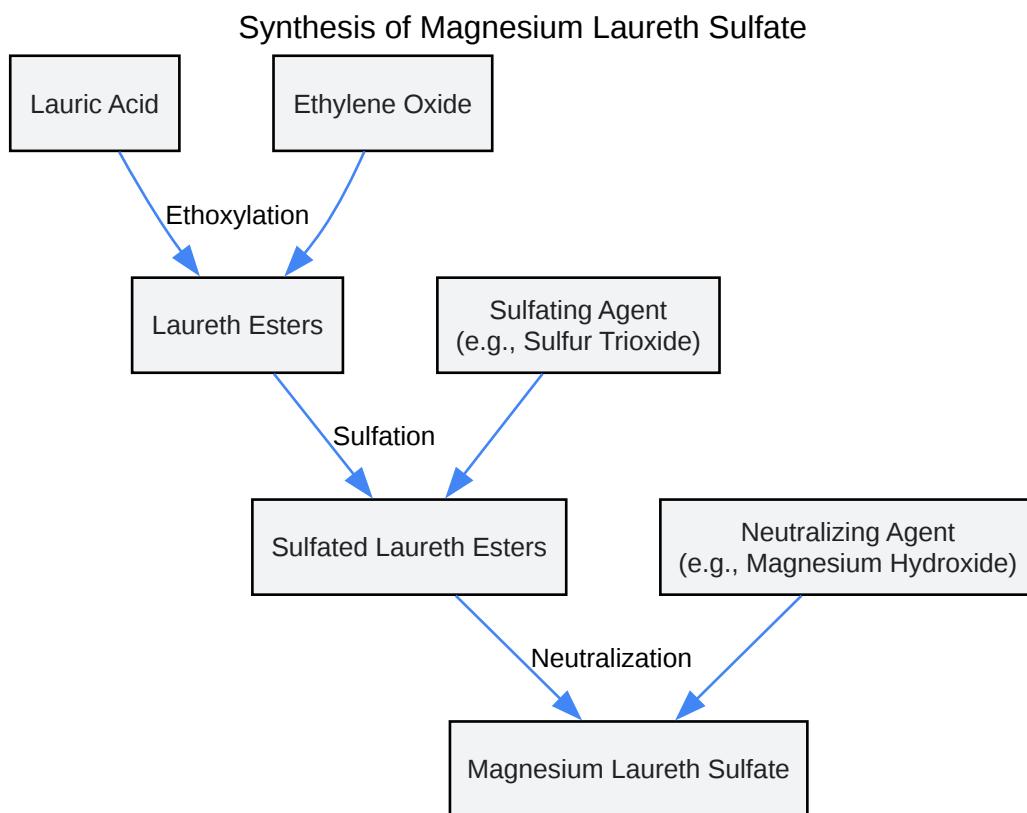
IUPAC Name: magnesium;2-[2-(2-dodecoxyethoxy)ethoxy]ethyl sulfate[\[1\]](#)

## Physicochemical Properties

**Magnesium laureth sulfate**'s utility as a surfactant is defined by its amphiphilic nature, possessing both a hydrophobic tail (the lauryl alkyl chain) and a hydrophilic head (the ether sulfate group and magnesium counterion). This structure allows it to reduce the surface tension of water, facilitating the mixing of oil and water and enabling its cleansing and foaming capabilities.[\[2\]](#) It is generally supplied as a white to off-white powder and is soluble in water.[\[1\]](#)

## Data Summary

While extensive quantitative data for **magnesium laureth sulfate** is not readily available in peer-reviewed literature, the following table summarizes key properties. It is important to note that these values can be influenced by the degree of ethoxylation, concentration, temperature, and the presence of other substances.


| Property       | Value / Range             | Conditions             | Notes                                                                |
|----------------|---------------------------|------------------------|----------------------------------------------------------------------|
| Appearance     | White to off-white powder | Standard               | Soluble in water. <a href="#">[1]</a>                                |
| Molar Mass     | ~819.4 g/mol              | <a href="#">[3]</a>    |                                                                      |
| Foam Number    | ≥ 145.0 mm                | pH 5.5-6.0 and 3.5-4.0 | According to DSTU 4315:2004. <a href="#">[4]</a> <a href="#">[5]</a> |
| Foam Stability | 0.8-1.0 c.u.              | pH 5.5-6.0 and 3.5-4.0 | According to DSTU 4315:2004. <a href="#">[4]</a> <a href="#">[5]</a> |

No specific data was found for Critical Micelle Concentration (CMC), Surface Tension, and Viscosity in the reviewed sources.

## Synthesis

The synthesis of **magnesium laureth sulfate** is a multi-step process that begins with a fatty alcohol, typically derived from coconut or palm kernel oil.[\[1\]](#)

## Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **Magnesium Laureth Sulfate**.

## Experimental Protocols

### Determination of Foaming Ability (Modified Ross-Miles Method)

This protocol is adapted from the methodology described in a study on the foaming ability of **magnesium laureth sulfate**.<sup>[4][5]</sup>

Objective: To determine the foam number and foam stability of a **magnesium laureth sulfate** solution.

**Apparatus:**

- Ross-Miles foam analyzer
- Ultrathermostat
- Stopwatch
- Analytical balance

**Procedure:**

- Prepare a solution of **magnesium laureth sulfate** of the desired concentration in distilled water.
- Adjust the pH of the solution to the target value (e.g., 5.5-6.0 or 3.5-4.0) using a suitable acid or base.<sup>[6]</sup>
- Assemble the Ross-Miles foam analyzer and bring the solution to the desired temperature using the ultrathermostat.
- Generate foam according to the standard procedure for the Ross-Miles apparatus, which typically involves allowing a specific volume of the surfactant solution to fall from a set height onto a pool of the same solution.
- Immediately after foam generation, measure the initial height of the foam column in millimeters. This is the foam number.
- Start the stopwatch and record the height of the foam column at a specified time interval (e.g., 5 minutes).
- Foam stability is calculated as the ratio of the foam height at the specified time to the initial foam height.

## Quantification of Sulfate Content

A potential method for the quantification of the sulfate content in a **magnesium laureth sulfate** sample is adapted from a procedure for measuring magnesium sulfate in pharmaceutical

formulations.[\[7\]](#)

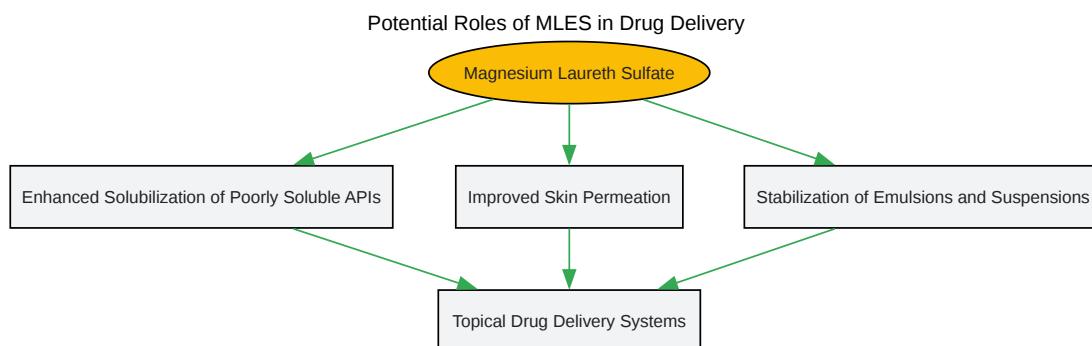
Objective: To determine the sulfate concentration in a sample.

Principle: This method utilizes Flow Analysis-Fourier Transform Infrared Spectroscopy (FA-FTIR) to measure the mid-IR transmittance of the sulfate band.

Apparatus:

- Flow analysis system
- Fourier Transform Infrared (FTIR) spectrometer with a transmittance cell

Procedure:


- Prepare a series of standard solutions of a known sulfate-containing compound (e.g., magnesium sulfate heptahydrate) in deionized water to create a calibration curve.
- Prepare the **magnesium laureth sulfate** sample by dissolving a known weight in deionized water and diluting to a concentration within the range of the calibration curve.
- Set up the FA-FTIR system and establish a baseline with deionized water.
- Inject the standard solutions and the sample solution into the flow analysis system.
- Measure the peak area of the sulfate band in the mid-IR region (around  $1110\text{ cm}^{-1}$ ) for each standard and the sample.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Determine the sulfate concentration in the sample by interpolating its peak area on the calibration curve.

## Applications and Relevance to Drug Development

While primarily used in cosmetics, the surfactant properties of **magnesium laureth sulfate** suggest potential applications in pharmaceutical formulations, particularly in topical drug

delivery systems. Surfactants are known to enhance the solubility and permeability of active pharmaceutical ingredients (APIs).

## Potential Roles in Drug Delivery



[Click to download full resolution via product page](#)

Caption: Logical relationships of MLES's potential functions in drug delivery.

## Safety and Toxicology

**Magnesium laureth sulfate** is generally considered to be a mild surfactant, with a lower irritation potential than its non-ethoxylated counterparts. However, as with most surfactants, it can cause skin irritation in some individuals, particularly at high concentrations or with prolonged exposure.<sup>[1]</sup> A safety data sheet for a related compound, magnesium lauryl sulfate, indicates that it can cause skin and eye irritation.<sup>[8]</sup>

## Conclusion

**Magnesium laureth sulfate** is a well-established anionic surfactant with a primary role in the cosmetics and personal care industries. Its chemical structure, characterized by an ethoxylated

lauryl chain and a magnesium sulfate head group, imparts effective cleansing and foaming properties with a reduced irritation profile compared to similar non-ethoxylated surfactants. While there is a need for more comprehensive, publicly available quantitative data on its physicochemical properties, the existing information provides a solid foundation for its formulation and characterization. For researchers and professionals in drug development, the surfactant properties of **magnesium laureth sulfate** may present opportunities for its use as an excipient in topical formulations to enhance the delivery of active pharmaceutical ingredients. Further research into its specific interactions with biological membranes and its precise physicochemical parameters would be beneficial for expanding its application in the pharmaceutical field.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. specialchem.com [specialchem.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. Magnesium laureth sulfate - Wikipedia [en.wikipedia.org]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. researchgate.net [researchgate.net]
- 6. The Study of the Foaming Ability of Magnesium Laureth Sulfate at Different pH Values [wisdomlib.org]
- 7. latamjpharm.org [latamjpharm.org]
- 8. echemi.com [echemi.com]
- To cite this document: BenchChem. [Magnesium Laureth Sulfate: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13765028#magnesium-laureth-sulfate-chemical-structure-and-properties>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)